ethyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate
Overview
Description
Ethyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate, commonly known as ethyl pyrimidine-5-thiol acetate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thioacetate derivatives, which are known for their diverse biological activities. Ethyl pyrimidine-5-thiol acetate has been shown to exhibit promising anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of ethyl pyrimidine-5-thiol acetate is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, the anti-inflammatory activity of ethyl pyrimidine-5-thiol acetate may be attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. Similarly, the anticancer activity of this compound may be mediated through its ability to activate the caspase cascade and inhibit the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Ethyl pyrimidine-5-thiol acetate has been shown to exert several biochemical and physiological effects. For example, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, ethyl pyrimidine-5-thiol acetate has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Moreover, this compound has been shown to possess antiviral activity against a wide range of viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl pyrimidine-5-thiol acetate in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, this compound exhibits potent biological activity, making it a promising candidate for drug development. However, one of the limitations of using ethyl pyrimidine-5-thiol acetate in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on ethyl pyrimidine-5-thiol acetate. For example, further studies are needed to elucidate the precise mechanism of action of this compound. Additionally, more studies are needed to evaluate the safety and efficacy of ethyl pyrimidine-5-thiol acetate in vivo. Moreover, there is a need for the development of novel derivatives of ethyl pyrimidine-5-thiol acetate with improved pharmacological properties. Finally, the potential use of ethyl pyrimidine-5-thiol acetate in the treatment of viral infections warrants further investigation.
Scientific Research Applications
Ethyl pyrimidine-5-thiol acetate has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, ethyl pyrimidine-5-thiol acetate has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. Moreover, this compound has been shown to possess antiviral activity against a wide range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
properties
IUPAC Name |
ethyl 2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-2-20-13(19)8-21-14-17-4-3-12(18-14)9-5-10(15)7-11(16)6-9/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYPZIYOUJJQNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.